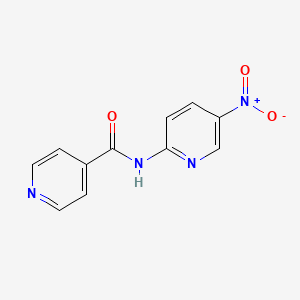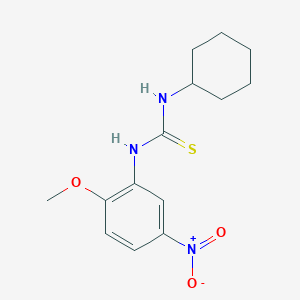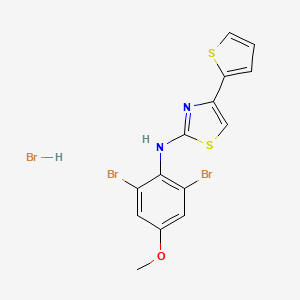
N-(2,6-dibromo-4-methoxyphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dibromo-4-methoxyphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, methoxy, thiophene, and thiazole groups. Its molecular formula is C17H13Br2N3OS, and it has a molecular weight of 495.19 g/mol .
Vorbereitungsmethoden
The synthesis of N-(2,6-dibromo-4-methoxyphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide involves multiple steps, starting with the preparation of the intermediate compoundsThe final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility .
Analyse Chemischer Reaktionen
N-(2,6-dibromo-4-methoxyphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
Wissenschaftliche Forschungsanwendungen
N-(2,6-dibromo-4-methoxyphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Wirkmechanismus
The mechanism of action of N-(2,6-dibromo-4-methoxyphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the expression of the oncogene BMI-1, which is involved in cell cycle regulation and cancer progression .
Vergleich Mit ähnlichen Verbindungen
N-(2,6-dibromo-4-methoxyphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide can be compared with other similar compounds, such as:
N-(2,6-Dibromo-4-methoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine hydrobromide: This compound has a similar structure but includes a pyridine group instead of a thiophene group.
N-(2,6-Dibromo-4-methoxyphenyl)-2-(2-pyrimidinylsulfanyl)acetamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
N-(2,6-dibromo-4-methoxyphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N2OS2.BrH/c1-19-8-5-9(15)13(10(16)6-8)18-14-17-11(7-21-14)12-3-2-4-20-12;/h2-7H,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGJZBDIJVWUGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)NC2=NC(=CS2)C3=CC=CS3)Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
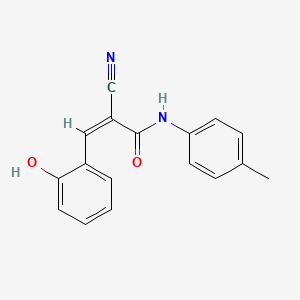
![METHYL 2'-AMINO-3'-CYANO-6'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-5'-CARBOXYLATE](/img/structure/B4996230.png)
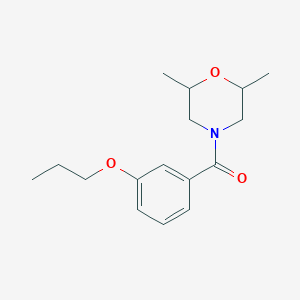

![1-bicyclo[2.2.1]hept-2-yl-4-phenylpiperazine](/img/structure/B4996263.png)
![5-{[1-(4-bromophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4996274.png)
![(Z)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B4996279.png)
![5-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4996291.png)
![3-[1-{[(3,4-dimethoxyphenyl)carbonyl]amino}-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4996297.png)
![N-[3-(1H-indazol-1-yl)propyl]-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4996318.png)
![1-isopropyl-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B4996326.png)
